molecular formula C8H14ClNO2 B2503832 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride CAS No. 2306270-36-8

2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride

Cat. No. B2503832
CAS RN: 2306270-36-8
M. Wt: 191.66
InChI Key: INZJGODSYKHRIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related azaspirodecanones has been explored in the literature. For example, 2-azaspiro[4.5]deca-1,6,9-trien-8-ones were synthesized from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes using a tandem method involving Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization . Additionally, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane was developed from commercially available reagents, which could be promising for the production of biologically active compounds .

Molecular Structure Analysis

The molecular structure of azaspirodecanones is characterized by the presence of a spirocyclic system, which includes both an oxygen and a nitrogen atom within the ring structure. The stereochemistry and conformation of these compounds can be complex, as evidenced by the identification of diastereomeric hemiacetals in the related compound 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, which was found in white-fleshed nectarine juice .

Chemical Reactions Analysis

The chemical reactivity of azaspirodecanones can be influenced by the functional groups present on the spirocyclic framework. For instance, the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones involves a Friedel-Crafts ipso-cyclization, which is a type of electrophilic aromatic substitution reaction . The presence of electron-withdrawing or electron-donating substituents can significantly affect the course of such reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride are not directly reported, related compounds exhibit properties that are typical for spirocyclic systems. These can include solubility in organic solvents, as well as specific optical and electronic characteristics that can be deduced from spectroscopic data such as MS, 1H, and 13C NMR . The presence of heteroatoms like oxygen and nitrogen in the ring structure can also influence the compound's hydrogen bonding potential and overall polarity.

Scientific Research Applications

Neuropharmacological Research

Oxcarbazepine, a compound used in the treatment of partial epilepsy, undergoes metabolism to form a derivative (MHD) that highlights the importance of specific chemical transformations in medicinal applications. This suggests that related compounds like 2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride could have potential applications in neuropharmacological research, particularly in the development of new therapeutic agents for neurological conditions (D. Schmidt & R. Sachdeo, 2000).

Molecular Pharmacology and Drug Design

The exploration of oxazolone moieties in synthetic chemistry and their pharmacological significance indicates a broad area of research where compounds like this compound could be investigated. Oxazolones are known for their diverse pharmacological activities, which include antimicrobial and anti-inflammatory effects. This suggests the potential for this compound to be studied in the context of drug design and discovery for various therapeutic applications (Neelottama Kushwaha & S. Kushwaha, 2021).

Antioxidant Research

Investigations into the antioxidant activity of various compounds provide another potential area of application for this compound. Studies have outlined the importance of assessing the antioxidant capacity of foods, botanicals, and nutritional supplements. Given the structural uniqueness of this compound, it could be of interest in studies aiming to discover new antioxidants with potential health benefits (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Future Directions

The compound is promising for the production of important biologically active compounds . It is closely related to gemcitabine, a well-known and widely used anticancer drug, suggesting potential applications in medical and pharmaceutical research.

properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7-5-11-6-8(7)1-3-9-4-2-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZJGODSYKHRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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